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Compound of Interest

Compound Name: Ethyl 3-methoxypropionate

Cat. No.: B083209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for Ethyl 3-methoxypropanoate (CAS No. 10606-42-5).
The information presented is intended to support identification, characterization, and quality
control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key *H NMR, 13C NMR, and characteristic IR absorption
data for Ethyl 3-methoxypropanoate.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
4.160 Quartet (q) 2H -O-CHz2-CHs
3.662 Triplet (t) 2H -O-CH2-CH2-
3.356 Singlet (s) 3H -O-CHs
2.568 Triplet (t) 2H -CH2-CH2-C=0
1.267 Triplet (t) 3H -O-CHz2-CHs
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Solvent: CDCls. Spectrometer Frequency: 400 MHz.

« 13 1
Chemical Shift (8) ppm Carbon Type Assighment
171.9 C=0 C=0
67.3 CH: -O-CH2-CHz-
60.5 CH2 -O-CH2-CHs
58.7 CHs -O-CHs
34.5 CH: -CH2-CH2-C=0
14.2 CHs -O-CH2-CHs

Solvent: CDCls.

Table 3: CI istic Infrared (IR) Al :

Wavenumber . . . .

Intensity Vibration Type Functional Group
(cm™)
2980-2850 Strong C-H Stretch Alkane (CHs, CH2)
1750-1735 Strong C=0 Stretch Ester
1300-1000 Strong C-O Stretch Ester, Ether

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of Ethyl 3-methoxypropanoate is prepared by dissolving
approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform
(CDCIs). A small amount of tetramethylsilane (TMS) may be added as an internal standard (O
ppm). The solution is then transferred to a 5 mm NMR tube.
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Data Acquisition (*H NMR):

e The NMR spectrometer is tuned and shimmed for the prepared sample to achieve optimal
magnetic field homogeneity.

» A standard one-dimensional proton NMR spectrum is acquired at a frequency of 400 MHz.

o Key acquisition parameters include a pulse angle of 30-45 degrees, a relaxation delay of 1-2
seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-
noise ratio.

e The free induction decay (FID) is processed using a Fourier transform, followed by phase
and baseline correction.

e Chemical shifts are referenced to the TMS signal at 0 ppm.
Data Acquisition (33C NMR):

o Aone-dimensional carbon-13 NMR spectrum is acquired, typically using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

o Alarger number of scans is generally required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

o The chemical shifts are referenced to the solvent peak of CDCIs (& = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e As Ethyl 3-methoxypropanoate is a liquid, a spectrum can be obtained directly from a thin
film of the neat sample.

e Asmall drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates.

e The plates are gently pressed together to form a thin, uniform liquid film.
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Data Acquisition (FT-IR):
e Abackground spectrum of the empty spectrometer is first recorded.

o The prepared sample (salt plates with the liquid film) is placed in the sample holder of the
FT-IR spectrometer.

e The infrared spectrum is recorded, typically in the range of 4000-400 cm™1.

o The final spectrum is presented in terms of transmittance or absorbance as a function of
wavenumber (cm™1).

Visualizations
Structure-Spectrum Correlation Diagram

The following diagram illustrates the relationship between the chemical structure of Ethyl 3-
methoxypropanoate and its characteristic *H NMR signals.

Ethyl 3-methoxypropanoate Structure
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Caption: Correlation of tH NMR signals with proton environments in Ethyl 3-
methoxypropanoate.

« To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-methoxypropanoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b083209#spectroscopic-data-for-ethyl-3-
methoxypropanoate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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